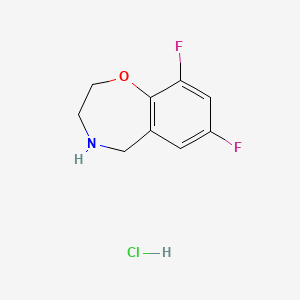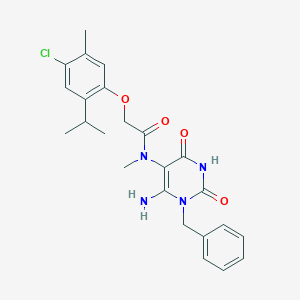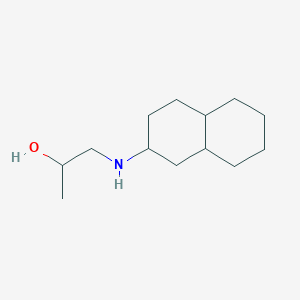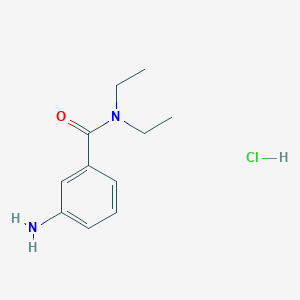
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide, also known as 2-PMPA, is a selective inhibitor of glutamate carboxypeptidase II (GCPII). GCPII is an enzyme that is expressed in the brain and is involved in the metabolism of the neurotransmitter glutamate. 2-PMPA has been studied extensively due to its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.
Wirkmechanismus
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide works by inhibiting GCPII, which is involved in the metabolism of the neurotransmitter glutamate. Glutamate is an excitatory neurotransmitter that is involved in many physiological processes in the brain. Excessive glutamate signaling has been implicated in the pathogenesis of many neurological disorders. By inhibiting GCPII, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide reduces the breakdown of glutamate, leading to decreased glutamate signaling and potentially improved neurological function.
Biochemical and Physiological Effects:
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to have a number of biochemical and physiological effects. In animal models, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to reduce amyloid beta levels in the brain, improve cognitive function, protect dopaminergic neurons, and reduce pain behavior. These effects are likely due to the inhibition of GCPII and the resulting reduction in glutamate signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is its selectivity for GCPII, which reduces the potential for off-target effects. Additionally, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to be effective in animal models of neurological disorders, suggesting that it may have potential therapeutic applications in humans. One limitation of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide. One area of interest is the potential therapeutic applications of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide in humans with neurological disorders. Clinical trials will be needed to determine the safety and efficacy of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide in humans. Another area of interest is the development of more potent and selective inhibitors of GCPII, which may have improved therapeutic potential. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide and its potential mechanisms of action.
Synthesemethoden
The synthesis of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide involves the reaction of N-(3-bromopropyl)pyrrolidine with guanidine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with hydroiodic acid to yield the hydroiodide salt of 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide.
Wissenschaftliche Forschungsanwendungen
2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to have potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and neuropathic pain. In Alzheimer's disease, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to improve cognitive function and reduce amyloid beta levels in animal models. In Parkinson's disease, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to protect dopaminergic neurons and improve motor function in animal models. In neuropathic pain, 2-(3-Pyrrolidin-1-ylpropyl)guanidine;hydroiodide has been shown to reduce pain behavior in animal models.
Eigenschaften
IUPAC Name |
2-(3-pyrrolidin-1-ylpropyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4.HI/c9-8(10)11-4-3-7-12-5-1-2-6-12;/h1-7H2,(H4,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMIEBPUYJEZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCN=C(N)N.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-dichlorophenyl)-N-[(3,4-dichlorophenyl)methyl]methanamine;oxalic acid](/img/structure/B7452408.png)
![[2-(Azepan-1-yl)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B7452414.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7452416.png)

![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylfuran-2-carboxamide](/img/structure/B7452434.png)

![4-[[3-[(4-Chlorophenyl)methoxy]-2-hydroxypropyl]amino]cyclohexan-1-ol](/img/structure/B7452446.png)


![2-(methylthio)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazole hydroiodide](/img/structure/B7452464.png)
![2-(benzenesulfonyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7452473.png)
![6-Amino-5-[2-[3-(3-chloro-2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7452481.png)